N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide
Description
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide is an organic compound characterized by the presence of an iodophenyl group and a butanamide backbone
Properties
Molecular Formula |
C18H20INO |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C18H20INO/c1-13-4-3-5-15(10-13)11-14(2)12-18(21)20-17-8-6-16(19)7-9-17/h3-10,14H,11-12H2,1-2H3,(H,20,21) |
InChI Key |
LVSPGULOOACMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide typically involves the reaction of 4-iodoaniline with 3-methyl-4-(3-methylphenyl)butanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
- N-(4-iodophenyl)-2-methyl-3-nitrobenzamide
- N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide
Uniqueness
N-(4-iodophenyl)-3-methyl-4-(3-methylphenyl)butanamide is unique due to its specific structural features, such as the presence of both iodophenyl and methylphenyl groups. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
